molecular formula C20H23NO4 B3117047 Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate CAS No. 220851-46-7

Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate

Cat. No.: B3117047
CAS No.: 220851-46-7
M. Wt: 341.4 g/mol
InChI Key: BYAUHVJNVGKPOF-UHFFFAOYSA-N
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Description

Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate is a compound with the molecular formula C20H23NO4 and a molecular weight of 341.4 g/mol. It is commonly used as a carbamate protecting group in organic synthesis. This compound is particularly useful in the protection of amines during chemical reactions, ensuring that the amine group does not participate in unwanted side reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate typically involves the reaction of benzylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the protected amine . The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in the production process . The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate undergoes various chemical reactions, including:

    Deprotection: The removal of the tert-butoxycarbonyl group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

    Hydrogenation: The benzyl group can be cleaved by catalytic hydrogenation using hydrogen gas over palladium on carbon (Pd/C) catalyst.

Common Reagents and Conditions

    Trifluoroacetic acid (TFA): Used for deprotection of the tert-butoxycarbonyl group.

    Hydrochloric acid (HCl): Another reagent for deprotection, often used in methanol.

    Hydrogen gas and Pd/C: Used for the hydrogenation of the benzyl group.

Major Products Formed

    Deprotected amine: Formed after the removal of the tert-butoxycarbonyl group.

    Benzyl alcohol: Formed after the hydrogenation of the benzyl group.

Scientific Research Applications

Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in the synthesis of complex organic molecules.

    Biology: Employed in the synthesis of peptides and other biologically active compounds.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the protection of functional groups during drug synthesis.

    Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate involves the protection of amine groups through the formation of a stable carbamate linkage . The tert-butoxycarbonyl group is added to the amine via nucleophilic addition, forming a tetrahedral intermediate that eliminates a carbonate ion . The protected amine is stable under a variety of reaction conditions, allowing for selective transformations of other functional groups .

Comparison with Similar Compounds

Similar Compounds

    Phenylmethoxycarbonyl (Cbz) benzylcarbamate: Another carbamate protecting group that is stable under acidic and basic conditions but cleaved by catalytic hydrogenation.

    Methoxycarbonyl benzylcarbamate: A less commonly used protecting group due to its lower stability compared to tert-butoxycarbonyl.

Uniqueness

Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate is unique due to its high stability and ease of removal under mild conditions . The tert-butoxycarbonyl group provides greater protection compared to other carbamate protecting groups, making it a preferred choice in many synthetic applications .

Properties

IUPAC Name

tert-butyl 4-(phenylmethoxycarbonylaminomethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-20(2,3)25-18(22)17-11-9-15(10-12-17)13-21-19(23)24-14-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAUHVJNVGKPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301158297
Record name 1,1-Dimethylethyl 4-[[[(phenylmethoxy)carbonyl]amino]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301158297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220851-46-7
Record name 1,1-Dimethylethyl 4-[[[(phenylmethoxy)carbonyl]amino]methyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220851-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[[[(phenylmethoxy)carbonyl]amino]methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301158297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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